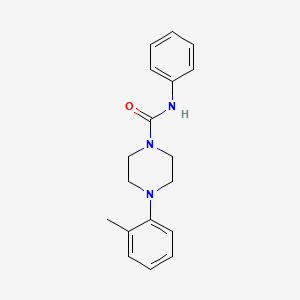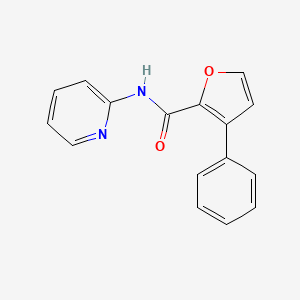![molecular formula C16H18N2OS B7471123 [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone, also known as T3, is a compound that has been extensively studied for its potential biomedical applications. T3 belongs to the class of piperazine derivatives and is a potent inhibitor of monoamine transporters.
Wirkmechanismus
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone acts as a potent inhibitor of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). By inhibiting the reuptake of these neurotransmitters, [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone increases their availability in the synaptic cleft, leading to increased neurotransmission. [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has also been shown to modulate the activity of GABAergic and glutamatergic neurotransmitter systems.
Biochemical and Physiological Effects
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has been shown to have a range of biochemical and physiological effects. In animal studies, [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has been shown to increase locomotor activity, enhance cognitive function, and reduce anxiety-like behaviors. [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has also been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone is its high potency and selectivity for monoamine transporters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone is its potential toxicity, which requires careful dosing and monitoring in animal studies.
Zukünftige Richtungen
There are several future directions for research on [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone. One area of interest is the development of more selective and potent inhibitors of monoamine transporters. Another area of interest is the investigation of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone's potential therapeutic effects in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone's potential use in the treatment of addiction and other psychiatric disorders warrants further investigation.
Synthesemethoden
The synthesis of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone involves the reaction of 3-bromo-thiophene with 4-(3-methylphenyl)piperazine in the presence of a palladium catalyst. The reaction results in the formation of [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone as a white solid in good yield. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) analysis.
Wissenschaftliche Forschungsanwendungen
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has been studied extensively for its potential biomedical applications. It has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and addiction. [4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-13-3-2-4-15(11-13)17-6-8-18(9-7-17)16(19)14-5-10-20-12-14/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEWVTVEICMSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)



![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)

![1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7471072.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)
